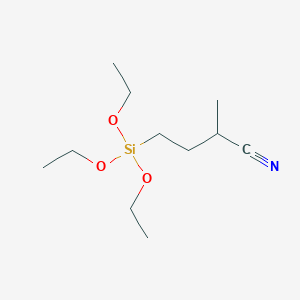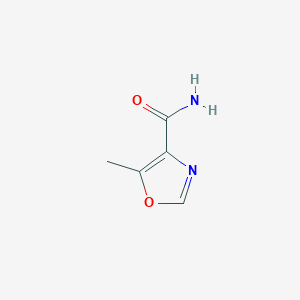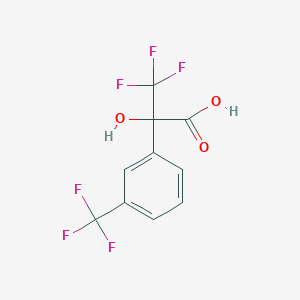
3,3,3-Trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,3,3-Trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionic acid” is a chemical compound with the CAS Number: 1542528-41-5 . It has a molecular weight of 288.15 and its IUPAC name is 3,3,3-trifluoro-2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6F6O3/c11-9(12,13)6-3-1-2-5(4-6)8(19,7(17)18)10(14,15)16/h1-4,19H,(H,17,18) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 288.15 . Its SMILES string is OC(=O)C(O)(C(F)(F)F)C(F)(F)F , which is a notation representing the structure of the molecule.Aplicaciones Científicas De Investigación
3,3,3-Trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionic acid has a wide range of applications in scientific research. It has been used in drug design, as it has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE). This enzyme is important for nerve signaling, and its inhibition can be used to treat certain neurological disorders. This compound has also been used in the synthesis of other compounds, such as pharmaceuticals, pesticides, and herbicides. In addition, this compound has been used in various biochemical and physiological studies, such as in studies of protein-protein interactions and enzyme kinetics.
Mecanismo De Acción
The mechanism of action of 3,3,3-Trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionic acid is not fully understood. However, it is believed that the compound binds to the active site of the enzyme AChE and prevents the enzyme from catalyzing the breakdown of the neurotransmitter acetylcholine. This inhibition of AChE leads to increased levels of acetylcholine in the brain, which can be beneficial for treating certain neurological disorders.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme AChE, which can lead to increased levels of acetylcholine in the brain. This can have a variety of beneficial effects, such as improving cognitive function, reducing anxiety, and improving sleep quality. In addition, this compound has been found to increase the activity of certain metabolic enzymes, which can lead to improved energy production and increased metabolic rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3,3-Trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive and simple compound to synthesize, and it has a wide range of applications. Furthermore, it has been found to have a number of beneficial biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. For example, it is difficult to control the concentration of this compound in a solution, and it can be toxic at high concentrations. In addition, its effects can be unpredictable, as its mechanism of action is not fully understood.
Direcciones Futuras
There are a number of potential future directions for research involving 3,3,3-Trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionic acid. One possibility is to further investigate its mechanism of action and its effects on biochemical and physiological processes. In addition, further research could be conducted to explore its potential applications in drug design and other areas of scientific research. Furthermore, it may be possible to develop improved methods for synthesizing this compound in order to make it more cost-effective and easier to use in laboratory experiments. Finally, research could be conducted to explore ways to reduce the toxicity of this compound in order to make it safer for use in laboratory experiments.
Métodos De Síntesis
3,3,3-Trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionic acid is synthesized using a process known as the Horner-Wadsworth-Emmons (HWE) reaction. This involves the reaction of an aldehyde or ketone with an alkyl phosphonate in the presence of a base. The HWE reaction produces an α-hydroxy-α-phosphonate ester, which can then be converted to the desired this compound product. The HWE reaction is a relatively simple and cost-effective method for producing this compound.
Safety and Hazards
Propiedades
IUPAC Name |
3,3,3-trifluoro-2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O3/c11-9(12,13)6-3-1-2-5(4-6)8(19,7(17)18)10(14,15)16/h1-4,19H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCYOIRQRFXQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B6323968.png)
![6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde](/img/structure/B6323975.png)
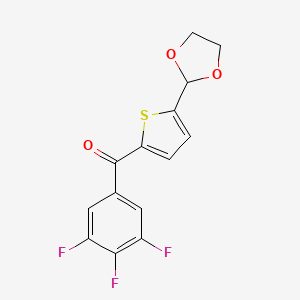

![6-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B6324004.png)
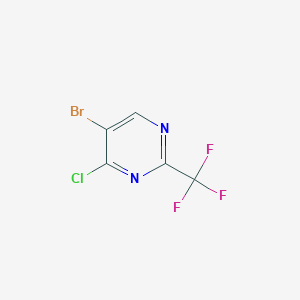


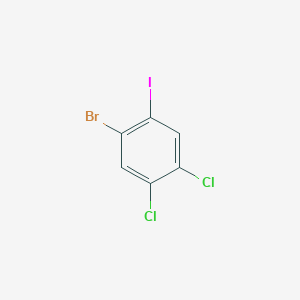
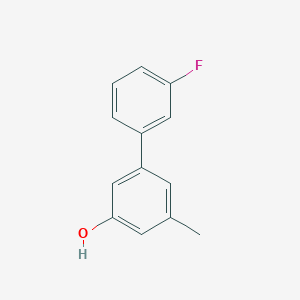
![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6324048.png)
